molecular formula C14H21NOS B12599733 N-(2-Methoxyethyl)-2-(phenylsulfanyl)cyclopentan-1-amine CAS No. 648419-44-7

N-(2-Methoxyethyl)-2-(phenylsulfanyl)cyclopentan-1-amine

Cat. No.: B12599733
CAS No.: 648419-44-7
M. Wt: 251.39 g/mol
InChI Key: DKCHDNRALCUNND-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-(phenylsulfanyl)cyclopentan-1-amine is a synthetic organic compound that belongs to the class of amines This compound features a cyclopentane ring substituted with a phenylsulfanyl group and an amine group, along with a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-2-(phenylsulfanyl)cyclopentan-1-amine typically involves multiple steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and suitable leaving groups.

    Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain can be attached through alkylation reactions using 2-methoxyethyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-2-(phenylsulfanyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amine to an alkyl group.

    Substitution: The methoxyethyl side chain or the phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-2-(phenylsulfanyl)cyclopentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group and the amine group can play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyethyl)-2-(phenylthio)cyclopentan-1-amine: Similar structure but with a phenylthio group instead of phenylsulfanyl.

    N-(2-Methoxyethyl)-2-(phenylsulfinyl)cyclopentan-1-amine: Contains a phenylsulfinyl group.

    N-(2-Methoxyethyl)-2-(phenylsulfonyl)cyclopentan-1-amine: Contains a phenylsulfonyl group.

Uniqueness

N-(2-Methoxyethyl)-2-(phenylsulfanyl)cyclopentan-1-amine is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

CAS No.

648419-44-7

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-phenylsulfanylcyclopentan-1-amine

InChI

InChI=1S/C14H21NOS/c1-16-11-10-15-13-8-5-9-14(13)17-12-6-3-2-4-7-12/h2-4,6-7,13-15H,5,8-11H2,1H3

InChI Key

DKCHDNRALCUNND-UHFFFAOYSA-N

Canonical SMILES

COCCNC1CCCC1SC2=CC=CC=C2

Origin of Product

United States

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